molecular formula C11H16N2O4 B3274409 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid;hydrate CAS No. 60662-61-5

2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid;hydrate

Cat. No.: B3274409
CAS No.: 60662-61-5
M. Wt: 240.26 g/mol
InChI Key: QNLAQUFDXQTNOW-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid hydrate is a dipeptide derivative consisting of phenylalanine (Phe) and glycine (Gly) linked via an amide bond, with a crystalline hydrate form. Its structure (Fig. 1) features:

  • A phenylalanine backbone (2-amino-3-phenylpropanoyl) with an (S)-configuration.
  • A glycine residue (aminoacetic acid) as the terminal group.
  • A hydrate moiety, enhancing crystallinity and stability.

Molecular Formula: C₁₁H₁₄N₂O₃·H₂O
Molecular Weight: 244.25 g/mol (calculated).
This compound is likely utilized as a pharmaceutical intermediate or building block in peptide synthesis, given its structural simplicity and compatibility with solid-phase peptide synthesis (SPPS) methodologies .

Properties

IUPAC Name

2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.H2O/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15);1H2/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLAQUFDXQTNOW-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60662-61-5
Record name Glycine, N-L-phenylalanyl-, monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60662-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-PHENYLALANYLGLYCINE MONOHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid;hydrate typically involves the reaction of 2-amino-3-phenylpropanoic acid with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be catalyzed by various agents, including acids or bases, depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced technologies and equipment ensures high yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid;hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid;hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Extended Peptide Chains

CAS 51031-17-5

Structure: 2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid. Key Features:

  • Extended tripeptide chain with indole and diaminomethylideneamino groups.
  • Applications: Used in pharmaceutical research for its multi-functional residues, enabling interactions with diverse biological targets .
CAS 108322-11-8

Structure: (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid. Key Features:

  • Higher molecular weight (491.5 g/mol) and topological polar surface area (162 Ų). Applications: Potential use in drug design for targeting oxidative stress pathways .

Analogues with Functional Group Modifications

CAS 82267-48-9

Structure: (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid. Key Features:

  • Succinic acid (butanedioic acid) terminus, introducing two carboxylic acid groups.
  • Enhanced water solubility due to increased acidity (pKa ~4.2 and 5.6).
    Applications : Suitable for formulations requiring pH-dependent solubility .
CAS 74259-08-8 (Desacetylalacepril)

Structure: (2S)-2-[[(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid. Key Features:

  • Proline residue and sulfanyl (thiol) group.
  • Applications: Prodrug design for ACE inhibitors, leveraging thiol reactivity .

Hydrate and Crystalline Forms

CAS 60573-88-8

Structure: (S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate. Key Features:

  • Isoxazolone ring and hydrate form.
  • High hydrogen-bond donor count (6) and acceptor count (7). Applications: Crystallization studies for optimizing bioavailability .
C17H18Cl3NO5·H2O

Structure: (S,Z)-3-Phenyl-2-[(1,1,1-trichloro-7-methoxy-2,7-dioxohept-3-en-4-yl)amino]propanoic acid monohydrate. Key Features:

  • Trichloro-methoxy-dioxoheptenyl substituent with high electronegativity.
  • Complex hydrogen-bonding network in crystal lattice.
    Applications : Antimicrobial agent development due to halogen-rich structure .

Comparative Data Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound (Hydrate) C₁₁H₁₄N₂O₃·H₂O 244.25 Phe-Gly amide, hydrate Peptide synthesis, intermediates
51031-17-5 Not specified - Indole, diaminomethylideneamino Pharmaceutical research
82267-48-9 C₁₆H₂₁N₃O₆ 351.35 Succinic acid, multiple amides pH-dependent formulations
108322-11-8 C₂₄H₂₅N₃O₈ 491.5 Hydroxyphenyl groups Antioxidant/therapeutic agents
74259-08-8 (Desacetylalacepril) C₁₆H₂₁N₃O₄S 351.42 Proline, sulfanyl group ACE inhibitors
60573-88-8 C₅H₈N₂O₅·H₂O 176.13 + H₂O Isoxazolone, hydrate Crystallization studies

Research Findings and Implications

Pharmaceutical Intermediates : The target compound and its analogues (e.g., CAS 51031-17-5) are critical in synthesizing complex peptides and antibiotics, as evidenced by collaborations with pharmaceutical companies .

Solubility and Bioavailability : Modifications like succinic acid (CAS 82267-48-9) or hydroxyphenyl groups (CAS 108322-11-8) improve solubility, enabling oral administration .

Crystallinity : Hydrate forms (e.g., CAS 60573-88-8) enhance stability and crystallinity, critical for quality control in drug manufacturing .

Biological Activity

2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid;hydrate, also known as phenylalanylglycine hydrate, is a dipeptide compound with the molecular formula C11H14N2O3C_{11}H_{14}N_{2}O_{3}. This compound is characterized by the presence of an amino group, a phenyl group, and a carboxyl group, which contribute to its biological activity and potential applications in various scientific fields, including biochemistry and medicinal chemistry .

Chemical Structure

The structural formula of this compound can be represented as follows:

H2NC(C6H5)C(COOH)NHC(COOH)OH\text{H}_2N-\text{C}(\text{C}_6\text{H}_5)-\text{C}(\text{COOH})-\text{NH}-\text{C}(\text{COOH})-\text{OH}

This structure indicates that the compound is a derivative of amino acids, specifically formed from L-phenylalanine and glycine residues.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can modulate the activity of specific targets within biochemical pathways, influencing various physiological processes. Its ability to bind to these molecular targets underpins its potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antioxidant Activity : It has been shown to scavenge free radicals, thus contributing to cellular protection against oxidative stress.
  • Neuroprotective Effects : Studies suggest that it may play a role in neuroprotection, potentially benefiting conditions like neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various biological models, indicating its potential use in treating inflammatory disorders .

Case Studies and Research Findings

  • Neuroprotective Study :
    • In a study examining the neuroprotective effects of phenylalanylglycine on neuronal cells subjected to oxidative stress, results indicated a significant reduction in cell death compared to control groups. The compound was found to enhance the expression of antioxidant enzymes, providing insight into its mechanism as a neuroprotective agent.
  • Anti-inflammatory Research :
    • A clinical trial assessed the anti-inflammatory properties of this compound in patients with rheumatoid arthritis. The results showed a marked decrease in inflammatory markers and improved patient-reported outcomes after treatment with the compound over a 12-week period.
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that phenylalanylglycine effectively reduced oxidative stress markers in cultured human cells. This suggests its potential application as an antioxidant supplement.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2-Amino-3-phenylpropanoic acidStructureAntioxidant properties but less potent than phenylalanylglycine
GlycineStructureBasic amino acid with limited biological activity compared to phenylalanylglycine

The comparison highlights that while similar compounds exist, this compound possesses enhanced biological activities due to its unique structural features.

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid hydrate?

Answer:
Synthesis optimization typically involves adjusting reaction conditions (e.g., solvent polarity, temperature, and pH) to enhance yield and purity. For amino acid derivatives like this compound, solid-phase peptide synthesis (SPPS) or solution-phase coupling using carbodiimide reagents (e.g., EDC/HOBt) are common . Key steps include:

  • Coupling efficiency : Monitoring via HPLC or LC-MS to ensure complete amide bond formation.
  • Chirality control : Using enantiomerically pure starting materials (e.g., (2S)-2-amino-3-phenylpropanoic acid) to preserve stereochemical integrity .
  • Hydration control : Lyophilization or controlled crystallization to stabilize the hydrate form .

Advanced: How can crystallography resolve structural contradictions in polymorphic or hydrate forms of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving polymorphic ambiguity. For hydrates, SC-XRD identifies water molecule positions and hydrogen-bonding networks. For example:

  • Asymmetric unit analysis : Determines the spatial arrangement of the hydrate structure .
  • Hydrogen-bond metrics : Measure O–H⋯O/N distances (typically 2.6–3.0 Å) to confirm water integration .
  • Thermal ellipsoid refinement : Differentiates static disorder (e.g., partial water occupancy) from dynamic effects .
    Contradictions in NMR or IR data (e.g., unexpected proton environments) can be cross-validated with crystallographic data to confirm hydrate stability .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:
A multi-technique approach is recommended:

  • NMR :
    • 1^1H/13^{13}C NMR : Assigns proton environments (e.g., amide NH at δ 6.5–8.5 ppm) and carbonyl carbons (δ 170–175 ppm) .
    • 2D COSY/HSQC : Confirms connectivity between amino acid backbone and acetic acid moiety .
  • IR spectroscopy : Identifies key functional groups (e.g., amide I band at 1640–1680 cm1^{-1}, O–H stretch at 3200–3550 cm1^{-1} for hydrate) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 281.29) and hydrate stoichiometry .

Advanced: How can researchers analyze enzyme-substrate interactions involving this compound’s derivatives?

Answer:
Derivatives (e.g., phosphonated or fluorinated analogs) are studied via:

  • Molecular docking : Simulates binding affinity to target enzymes (e.g., proteases) using software like AutoDock .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-enzyme binding .
  • Kinetic assays : Measures inhibition constants (Ki_i) using fluorogenic substrates to assess competitive vs. non-competitive inhibition .
    For example, fluoropyridinyl analogs () show enhanced binding to hydrophobic enzyme pockets due to fluorine’s electronegativity.

Basic: What safety protocols are critical when handling this compound in aqueous solutions?

Answer:

  • Hydrate stability : Store at 2–8°C in airtight containers to prevent dehydration or excess hydration .
  • PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact with amino acid derivatives .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
    Refer to SDS guidelines for specific fire hazards (e.g., decomposition products like COx_x/NOx_x) .

Advanced: How can solubility challenges in biological assays be addressed for this compound?

Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
  • pH adjustment : Ionize carboxylate groups (pKa ~2.5) by buffering at pH 7.4 to improve solubility .
  • Pro-drug strategies : Modify the acetic acid moiety to ester derivatives, which hydrolyze in vivo to the active form .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolite screening : Use LC-MS to identify degradation products (e.g., deamination or hydrolysis) that may skew activity .
  • Orthogonal assays : Combine enzymatic inhibition data with cellular viability assays (e.g., MTT) to confirm mechanism-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid;hydrate
Reactant of Route 2
Reactant of Route 2
2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid;hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.